![molecular formula C7H8N2O3 B056507 3,5-Diamino-2-hydroxybenzoic acid CAS No. 112725-89-0](/img/structure/B56507.png)
3,5-Diamino-2-hydroxybenzoic acid
Overview
Description
3,5-Diamino-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions and a hydroxyl group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-2-hydroxybenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by reduction. The process can be summarized as follows:
Nitration: Salicylic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitro-2-hydroxybenzoic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Further reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Applications
1. Impurity in Mesalazine:
3,5-DAB is recognized as an impurity in Mesalazine (5-ASA), a drug used to treat inflammatory bowel diseases such as ulcerative colitis. Its presence can affect the efficacy and safety of the medication, necessitating rigorous quality control and monitoring during pharmaceutical manufacturing .
2. Antimicrobial Activity:
Research indicates that derivatives of 3,5-DAB exhibit antimicrobial properties. Studies have shown that modifications to its structure can enhance its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents .
3. Role in Drug Development:
Due to its structural characteristics, 3,5-DAB serves as a scaffold for synthesizing new compounds with potential therapeutic effects. Its derivatives are being explored for applications in treating conditions such as cancer and autoimmune diseases. The compound’s ability to interact with biological targets makes it valuable in drug discovery processes .
Analytical Applications
1. Chromatographic Techniques:
3,5-DAB is utilized in high-performance liquid chromatography (HPLC) as a reference standard for analyzing pharmaceutical formulations containing Mesalazine. Its distinct chemical properties allow for effective separation and quantification during analytical testing .
2. Spectroscopic Analysis:
The compound is also employed in spectroscopic studies (NMR, UV-Vis) to understand molecular interactions and conformational changes in biological systems. This application is crucial for elucidating mechanisms of action for various drugs where 3,5-DAB or its derivatives are involved .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-diamino-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
3,5-Diaminobenzoic acid: Lacks the hydroxyl group at the 2 position.
2,5-Diaminobenzoic acid: Has amino groups at the 2 and 5 positions instead of 3 and 5.
2-Hydroxy-3,5-dinitrobenzoic acid: Contains nitro groups instead of amino groups.
Uniqueness: 3,5-Diamino-2-hydroxybenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
3,5-Diamino-2-hydroxybenzoic acid (also known as 3,5-diaminosalicylic acid) is an organic compound with the molecular formula CHNO. This compound is characterized by the presence of two amino groups and a hydroxyl group, which contributes to its diverse biological activities. Research has indicated potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
- Molecular Weight : 168.15 g/mol
- Appearance : Off-white to light brown crystalline powder
- Solubility : Soluble in water and organic solvents
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Case Study : A study on its efficacy against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.
Anticancer Potential
The compound has also been investigated for its anticancer effects. Research suggests that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptosis-related pathways.
- Research Findings : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 50 µg/mL. This effect was linked to increased levels of oxidative stress and subsequent activation of caspase pathways .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes and receptors due to its amino and hydroxyl groups. This interaction can inhibit enzyme activity, disrupt metabolic processes, and lead to various biological effects such as:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Oxidative Stress Induction : By generating ROS, it can trigger apoptotic pathways in cancer cells .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3,5-Diaminobenzoic Acid | Lacks hydroxyl group | Limited antimicrobial activity |
2,5-Diaminobenzoic Acid | Amino groups at different positions | Moderate anticancer effects |
3-Hydroxy-4-amino benzoic Acid | Hydroxyl group at different position | Lower efficacy against pathogens |
Properties
IUPAC Name |
3,5-diamino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURVGSRQBOZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578304 | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112725-89-0 | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112725-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-diamino-2-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIAMINO-2-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W94NS4S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.